molecular formula C5H6F4O3 B158390 Methyl 2-methoxytetrafluoropropionate CAS No. 10186-63-7

Methyl 2-methoxytetrafluoropropionate

Cat. No. B158390
CAS RN: 10186-63-7
M. Wt: 190.09 g/mol
InChI Key: CAWRUEZRLRNISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-methoxytetrafluoropropionate” is a chemical compound with the CAS number 10186-63-7 . It has a molecular weight of 190.09 .


Molecular Structure Analysis

The molecular formula of “Methyl 2-methoxytetrafluoropropionate” is C5H6F4O3 . This indicates that it contains five carbon atoms, six hydrogen atoms, four fluorine atoms, and three oxygen atoms.


Physical And Chemical Properties Analysis

“Methyl 2-methoxytetrafluoropropionate” has a boiling point of 40-41/21 Torr . It has a density of 1.3±0.1 g/cm3 . Other properties such as vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are also provided .

Scientific Research Applications

Synthetic Utility in Organic Chemistry
Methyl 2-methoxytetrafluoropropionate has been demonstrated as a significant reagent in synthetic organic chemistry. It serves as a synthetic equivalent of methyl trifluoropyruvate in the Claisen condensation, leading to the formation of compounds like 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones. These products were generated through a two-step process involving the Claisen condensation of acetophenones with methyl 2-methoxytetrafluoropropionate, followed by sulfuric acid-mediated deprotection of the reaction products. This method showcases the reagent's versatility and contribution to the field of heterocyclic compound synthesis, making it a valuable tool for the development of complex molecular structures (Irgashev et al., 2009), (Irgashev et al., 2015).

Reactions with Diamines and Other Compounds
Further investigations into the reactivity of compounds synthesized using methyl 2-methoxytetrafluoropropionate have revealed interesting results. For instance, 2-(trifluoroacetyl)chromones, obtained through a similar Claisen condensation process, exhibited significant reactions with 1,2-diamines, yielding complex molecules such as 2-salicyloylmethylene-3-(trifluoromethyl)-1,2,5,6-tetrahydropyrazines and quinoxaline derivatives. The regioisomeric and tautomeric composition of these compounds was studied, shedding light on the intricate chemistry involved in their formation and the potential applications of these reactions in synthesizing novel compounds with specific structural features (Safrygin et al., 2015).

Safety And Hazards

“Methyl 2-methoxytetrafluoropropionate” is a flammable liquid and vapour. It poses a moderate fire hazard when exposed to heat or flame. Its vapour forms an explosive mixture with air. Heating may cause expansion or decomposition leading to violent rupture of containers . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Relevant Papers I found a paper titled "Methyl 2-methoxytetrafluoropropionate as a synthetic equivalent of methyl trifluoropyruvate in the Claisen condensation. The first synthesis of 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones" . This paper might provide more detailed information about the compound.

properties

IUPAC Name

methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F4O3/c1-11-3(10)4(6,12-2)5(7,8)9/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWRUEZRLRNISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)(OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379548
Record name Methyl 2-methoxytetrafluoropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methoxytetrafluoropropionate

CAS RN

10186-63-7
Record name Methyl 2-methoxytetrafluoropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hexafluoropropylene oxide (HFPO, 300 g) was added to 50 g of 25% sodium methoxide in methanol plus 450 g methanol at room temperature in a modification of the procedure of (J. Org. Chem. 31, 2312 (1960) to give CH3OCF(CF3)COOMe bp 110-118° C. This was direct fluorinated according to U.S. Pat. No. 5,488,142 and the product was methanolysed to give the same ester as in Example 11. One could then convert this to the perfluorovinyl ether as described above.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methoxytetrafluoropropionate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methoxytetrafluoropropionate
Reactant of Route 3
Reactant of Route 3
Methyl 2-methoxytetrafluoropropionate
Reactant of Route 4
Reactant of Route 4
Methyl 2-methoxytetrafluoropropionate
Reactant of Route 5
Reactant of Route 5
Methyl 2-methoxytetrafluoropropionate
Reactant of Route 6
Reactant of Route 6
Methyl 2-methoxytetrafluoropropionate

Citations

For This Compound
31
Citations
RA Irgashev, VY Sosnovskikh, N Kalinovich… - Tetrahedron …, 2009 - Elsevier
… Indeed, we found that methyl 2-methoxytetrafluoropropionate 6, easily prepared from hexafluoropropene epoxide and methanol,6, 8 reacted with 2-hydroxyacetophenones under …
Number of citations: 38 www.sciencedirect.com
AV Safrygin, RA Irgashev, PA Slepukhin… - Tetrahedron, 2015 - Elsevier
… of methanol, forming methyl 2-methoxytetrafluoropropionate. We … -diketones from methyl 2-methoxytetrafluoropropionate and their … We found that methyl 2-methoxytetrafluoropropionate …
Number of citations: 21 www.sciencedirect.com
AV Safrygin, MA Barabanov, RA Irgashev… - Chemistry of …, 2015 - Springer
… We found that methyl 2-methoxytetrafluoropropionate obtained from hexafluoropropylene oxide and methanol7 reacted with 3-acetyl-4,6-dimethyl-2-pyridone upon refluxing in dioxane …
Number of citations: 8 link.springer.com
RA Irgashev, AV Safrygin, MA Ezhikova, MI Kodess… - Tetrahedron, 2015 - Elsevier
… 2-(Trifluoroacetyl)chromones were obtained in good yields via the Claisen condensation of 2-hydroxyacetophenones with methyl 2-methoxytetrafluoropropionate, followed by sulfuric …
Number of citations: 24 www.sciencedirect.com
GP Mrug, IM Biletska, SP Bondarenko… - …, 2019 - Wiley Online Library
… Finally, Claisen condensation of 2’-hydroxyacetophenones with methyl 2-methoxytetrafluoropropionate followed by subsequent hydrolysis was described for the synthesis of 2-…
D Sianesi, A Pasetti, F Tarli - The Journal of Organic Chemistry, 1966 - ACS Publications
… Methyl 2-Methoxytetrafluoropropionate.—Working in a closed system at atmospheric pressure, gaseous hexafluoropropene epoxide was bubbled through 300 ml of methanol …
Number of citations: 107 pubs.acs.org
AV Safrygin, RA Irgashev, MA Barabanov… - Tetrahedron, 2016 - Elsevier
… We have recently developed a simple and convenient synthesis of 2-(trifluoroacetyl)chromones from methyl 2-methoxytetrafluoropropionate and 2-hydroxyacetophenones and found …
Number of citations: 19 www.sciencedirect.com
SV Vershilova, VV Kornilov, AS Tsyrulnikovaa… - Online journal “Fluorine … - notes.fluorine1.ru
… A description of hydrolysis of synthesized methyl 2-methoxytetrafluoropropionate and ethyl 2-ethoxytetrafluoropropionate was also given to obtain the corresponding carboxylic acids in …
Number of citations: 0 notes.fluorine1.ru
SV Vershilov, VV Kornilov, AS Tsyrulnikova… - notes.fluorine1.ru
… A description of hydrolysis of synthesized methyl 2-methoxytetrafluoropropionate and ethyl 2-ethoxytetrafluoropropionate was also given to obtain the corresponding carboxylic acids in …
Number of citations: 0 notes.fluorine1.ru
G Mohammadi Ziarani, Z Kheilkordi… - Journal of the Iranian …, 2020 - Springer
… Initially, intermediate compounds 4 were prepared in excellent yields via the Claisen condensation of acetophenones 2 with methyl 2-methoxytetrafluoropropionate 3. 5-Aryl-2-hydroxy-2…
Number of citations: 18 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.